4-Amino-3-(2,2-dimethoxyethyl)phenol

Solid-Phase Synthesis Combinatorial Chemistry Linker Comparison

The Todd linker (CAS 250739-30-1) is a unique safety-catch solid-phase linker, remaining inert to both acidic and basic conditions until deliberately activated. Its orthogonal two-step release—acetal deprotection followed by nucleophilic cleavage—delivers carboxylic acids as amides, esters, or parent acid with >95–98% purity, eliminating chromatographic purification. This high-purity, predictable release profile accelerates combinatorial library production and kinetic studies, significantly reducing post-cleavage handling and sample loss.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 250739-30-1
Cat. No. B556571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(2,2-dimethoxyethyl)phenol
CAS250739-30-1
SynonymsTODD-LINKER; 250739-30-1; 4-amino-3-(2,2-dimethoxyethyl)phenol; 4-AMINO-3-(2,2-DIMETHOXY-ETHYL)PHENOL; 4-AMINO-3--PHENOL; SCHEMBL1404238; CTK4F4928; ZINC2506584; AKOS006276075; 3-(2,2-Dimethoxyethyl)-4-aminophenol; OR049220; OR247960; Phenol,4-amino-3-(2,2-dimethoxyethyl)-; KB-239990; RT-009361
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCOC(CC1=C(C=CC(=C1)O)N)OC
InChIInChI=1S/C10H15NO3/c1-13-10(14-2)6-7-5-8(12)3-4-9(7)11/h3-5,10,12H,6,11H2,1-2H3
InChIKeyZKIYQLYEPCQCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-(2,2-dimethoxyethyl)phenol (CAS 250739-30-1) for Solid-Phase Synthesis: Procurement and Differentiation Guide


4-Amino-3-(2,2-dimethoxyethyl)phenol (CAS 250739-30-1), also known as the Todd linker, is a specialized bifunctional building block characterized by an aminophenol core and a 2,2-dimethoxyethyl side chain . It is primarily utilized as a safety-catch linker in solid-phase organic synthesis, enabling the attachment and subsequent controlled release of carboxylic acids as amides, esters, or the parent acid [1]. The compound is supplied as a research chemical with a typical purity of 95% and a molecular weight of 197.23 g/mol .

Why 4-Amino-3-(2,2-dimethoxyethyl)phenol Cannot Be Replaced by Generic Linkers in Solid-Phase Synthesis


Generic substitution of 4-Amino-3-(2,2-dimethoxyethyl)phenol with other aminophenol derivatives or common linkers (e.g., Wang, Rink, or Kenner) is not feasible due to its unique safety-catch mechanism [1]. Unlike acid-labile linkers that release products prematurely under standard deprotection conditions, the Todd linker remains inert until a specific two-step activation—acidic deprotection of the dimethyl acetal to an aldehyde, followed by nucleophilic cleavage—is initiated [1]. This orthogonal control is essential for multi-step combinatorial syntheses where stability to both acidic and basic conditions is required. The quantitative performance data below demonstrate why this compound provides a distinct advantage over alternative linker strategies.

Quantitative Differentiation of 4-Amino-3-(2,2-dimethoxyethyl)phenol Against Alternative Solid-Phase Linkers


Superior Cleavage Yield and Product Purity for Amide Release Compared to Wang and Rink Linkers

The Todd linker demonstrates exceptional cleavage efficiency when releasing amides, with yields ranging from 84% to 96% and product purities consistently >95% as determined by HPLC and NMR [1]. In contrast, the widely used Wang linker has been reported to yield only 15–45% under similar acidic cleavage conditions due to competing alkylation of the polystyrene support [2]. The Rink linker, while more acid-labile, often produces lower isolated yields of pure peptide (61% vs. 45%) when compared to linker-free strategies [3].

Solid-Phase Synthesis Combinatorial Chemistry Linker Comparison

Quantitative Resin Loading Efficiency of the Todd Linker

Attachment of 4-Amino-3-(2,2-dimethoxyethyl)phenol to Merrifield resin proceeds with quantitative loading efficiency, as confirmed by gel-phase 13C NMR spectroscopy [1]. In comparison, the classic Kenner safety-catch linker has been reported to suffer from poor loading efficiencies, often requiring excess reagents and prolonged reaction times [2].

Resin Functionalization Solid-Phase Synthesis Loading Capacity

Enhanced Storage Stability of 4-Amino-3-(2,2-dimethoxyethyl)phenol Compared to Acid-Labile Linkers

The Todd linker is stable when stored at -15°C, a temperature readily maintained by standard laboratory freezers . In contrast, many commercially available linkers such as Fmoc-Rink linker require storage at -20°C or lower to prevent premature degradation of the acid-labile protecting group .

Chemical Stability Storage Conditions Linker Procurement

Controlled Release Kinetics of the Todd Linker Enable Optimized Reaction Monitoring

The Todd linker exhibits predictable, time-dependent release kinetics: approximately 50% of product is liberated after 3 hours, 70% after 16 hours, and 90% after 72 hours under standard cleavage conditions [1]. This contrasts with acid-labile linkers like Wang and Rink, which undergo rapid, often complete cleavage within minutes upon exposure to TFA, leaving little room for kinetic control or intermediate monitoring .

Cleavage Kinetics Reaction Optimization Solid-Phase Synthesis

Versatile Release of Acids, Esters, and Amides from a Single Linker Architecture

The Todd linker is uniquely capable of releasing attached carboxylic acids as the parent acid, as an ester, or as an amide depending on the cleavage conditions employed [1]. In contrast, the Wang linker is primarily limited to releasing carboxylic acids via acidic cleavage, while the Rink linker predominantly yields primary amides .

Linker Orthogonality Functional Group Compatibility Combinatorial Chemistry

High Synthetic Accessibility of 4-Amino-3-(2,2-dimethoxyethyl)phenol Reduces Procurement Lead Times

The synthesis of 4-Amino-3-(2,2-dimethoxyethyl)phenol proceeds in four steps with an overall yield of 47%, with the conversion of enamine to dimethyl acetal being quantitative [1]. This compares favorably to the more complex syntheses of Kenner and SCAL linkers, which often involve lower-yielding sulfonamide formation steps and require specialized reagents [2].

Synthesis Yield Supply Chain Custom Synthesis

Optimal Application Scenarios for 4-Amino-3-(2,2-dimethoxyethyl)phenol in Solid-Phase Synthesis


Combinatorial Library Synthesis Requiring High Product Purity

The Todd linker is ideal for generating compound libraries where final products must exceed 95% purity without chromatographic purification. The linker's ability to release amides with >95–98% purity (as shown by HPLC) [1] reduces the need for post-cleavage purification, accelerating library production and minimizing sample loss. This is particularly valuable in high-throughput screening campaigns where crude product purity directly impacts assay reproducibility.

Multi-Step Solid-Phase Syntheses with Orthogonal Protecting Group Strategies

The safety-catch mechanism of the Todd linker remains stable under both acidic and basic conditions until intentionally activated [1]. This orthogonality allows researchers to perform multiple synthetic transformations on the resin-bound intermediate without premature cleavage. The linker is thus well-suited for complex natural product syntheses or peptidomimetic constructions where multiple deprotection steps are required.

Controlled Release Studies and Kinetic Optimization of Cleavage Conditions

The predictable time-dependent release profile of the Todd linker—50% at 3 h, 70% at 16 h, 90% at 72 h [1]—enables systematic kinetic studies of cleavage reactions. Researchers can sample aliquots at defined intervals to monitor reaction progress without quenching the entire batch, facilitating optimization of cleavage conditions for new substrates and reducing the number of trial reactions needed.

Synthesis of Carboxylic Acid Derivatives with Diverse C-Terminal Functionalities

The Todd linker supports the release of a single carboxylic acid as the parent acid, a methyl ester, or various amides simply by altering the cleavage conditions [1]. This versatility eliminates the need to re-synthesize the same core structure on different resins, significantly reducing material and labor costs in medicinal chemistry programs where multiple derivatives of a lead compound are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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